molecular formula C20H17FN2O3 B11238494 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B11238494
M. Wt: 352.4 g/mol
InChI Key: DZWKHKDVBVFEQR-UHFFFAOYSA-N
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Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of a carbazole and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, which is then reacted with 1,3-benzodioxole-5-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of both the carbazole and benzodioxole moieties. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17FN2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H17FN2O3/c21-12-5-6-15-14(9-12)13-2-1-3-16(19(13)22-15)23-20(24)11-4-7-17-18(8-11)26-10-25-17/h4-9,16,22H,1-3,10H2,(H,23,24)

InChI Key

DZWKHKDVBVFEQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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